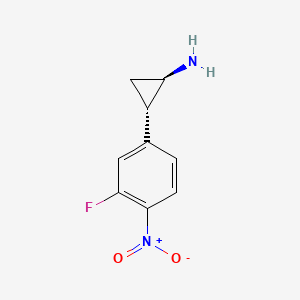
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 3-fluoro-4-nitrophenyl group and an amine group. Such compounds are of interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoro and Nitro Groups: The 3-fluoro-4-nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, where fluorine and nitro groups are added to the benzene ring.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form an amino group, resulting in a diamine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and alkyl halides (R-X).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Diamine derivatives.
Substitution: Hydroxyl and alkyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar compounds include other cyclopropane derivatives with different substituents. For example:
rac-(1R,2S)-2-(3-chloro-4-nitrophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
rac-(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine lies in its specific combination of substituents, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9FN2O2 |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9FN2O2/c10-7-3-5(6-4-8(6)11)1-2-9(7)12(13)14/h1-3,6,8H,4,11H2/t6-,8+/m0/s1 |
Clé InChI |
POAKROSESPLYOP-POYBYMJQSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
SMILES canonique |
C1C(C1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



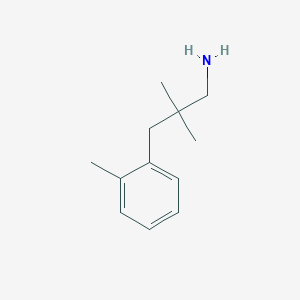
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)


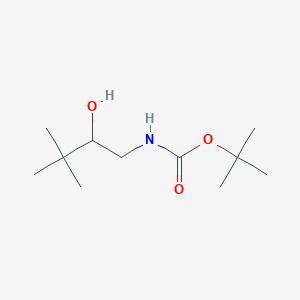

![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
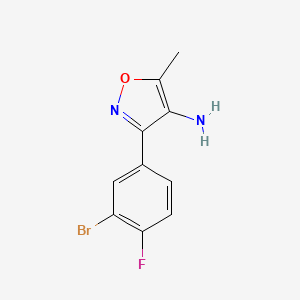
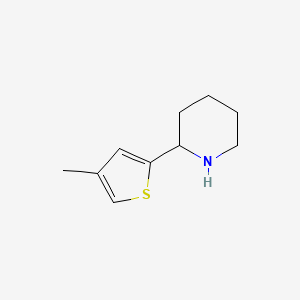
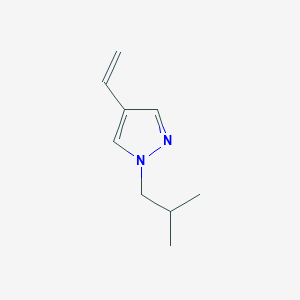
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
